molecular formula C21H26N2O5S2 B3520065 N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE

Cat. No.: B3520065
M. Wt: 450.6 g/mol
InChI Key: VQMAYVCVACROJN-UHFFFAOYSA-N
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Description

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE is a complex organic compound featuring a sulfonyl group attached to an azepane ring and a phenylmethanesulfonylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps, starting with the preparation of the azepane ring. One common method is the dearomative ring expansion of nitroarenes, which involves the conversion of nitro groups into singlet nitrenes under blue light irradiation, followed by hydrogenolysis to form the azepane ring . The phenylmethanesulfonylacetamide moiety can be introduced through electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution while retaining its aromaticity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for the dearomative ring expansion and subsequent steps, allowing for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl groups can act as electrophiles, reacting with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to its combination of an azepane ring and phenylmethanesulfonylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-benzylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S2/c24-21(17-29(25,26)16-18-8-4-3-5-9-18)22-19-10-12-20(13-11-19)30(27,28)23-14-6-1-2-7-15-23/h3-5,8-13H,1-2,6-7,14-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMAYVCVACROJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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